N-(tert-butyl)-4-[ethyl(methylsulfonyl)amino]benzamide
Overview
Description
N-(tert-butyl)-4-[ethyl(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C14H22N2O3S and its molecular weight is 298.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.13511374 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis and Chiral Intermediates The use of tert-butanesulfinyl aldimines and ketimines has been a cornerstone in the asymmetric synthesis of protected 1,2-amino alcohols. These compounds serve as precursors in high yields and diastereoselectivities for various synthetic transformations. The protocols described for their use include the addition of alkyl and aryl organometallic reagents, showcasing the versatility of N-sulfinyl imines in synthesizing enantiopure compounds (T. P. Tang, S. Volkman, J. Ellman, 2001).
Versatile Intermediates for Amine Synthesis N-tert-Butanesulfinyl imines are highlighted as exceedingly versatile intermediates for the asymmetric synthesis of amines. The preparation involves condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, leading to a wide range of highly enantioenriched amines. This method has proven efficient for synthesizing α-branched and α,α-dibranched amines, amino acids, and amino alcohols, illustrating the significant impact of N-tert-butanesulfinyl imines on the synthesis of chiral amines (J. Ellman, T. D. Owens, T. P. Tang, 2002).
Enantioselective Organocatalysts Chiral sulfinamides, particularly tert-butanesulfinamide, have been used as a chiral auxiliary in asymmetric synthesis. The sulfinamide reagent reacts with aldehydes and ketones under mild conditions, providing tert-butanesulfinyl imines. These imines have been used in the asymmetric synthesis of various building blocks, demonstrating the role of chiral sulfinamides in advancing enantioselective organocatalysis (P. Dinér, Arghya Sadhukhan, Björn Blomkvist, 2014).
Novel Ligands for Asymmetric Catalysis Research has also explored the use of enantiopure aromatic sulfoxides, including those derived from tert-butanesulfinyl imines, in asymmetric catalysis. These compounds have been used to synthesize aminosulfoxides, which in turn have shown promise as novel ligands in asymmetric catalytic processes, offering a pathway to synthesize chiral pharmaceutical ingredients with high enantioselectivity (N. Le Fur et al., 2006).
Properties
IUPAC Name |
N-tert-butyl-4-[ethyl(methylsulfonyl)amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-6-16(20(5,18)19)12-9-7-11(8-10-12)13(17)15-14(2,3)4/h7-10H,6H2,1-5H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKUNDLYTQOIQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)NC(C)(C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.